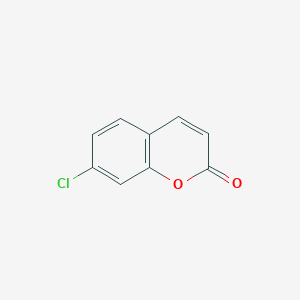![molecular formula C11H18ClN3O B2934450 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile CAS No. 923106-59-6](/img/structure/B2934450.png)
2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile” is a chemical compound with a molecular weight of 284.19 . It is a derivative of piperazine, a common structure found in many pharmaceuticals and recreational drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics . Another study reported the use of a Finkelstein transhalogenation reaction to convert an intermediate chlorine-derivative compound into its more reactive iodine-analog .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as spectroscopy . The InChI code for this compound is 1S/C10H18ClN3O2.ClH/c1-12(2)10(16)8-13-3-5-14(6-4-13)9(15)7-11;/h3-8H2,1-2H3;1H , which provides a standard way to encode the compound’s structure and can be used for further analysis.Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the conditions and reagents used. For example, it has been reported that the compound can undergo a Finkelstein transhalogenation reaction .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The melting point is between 135-138 degrees Celsius .科学的研究の応用
Anticancer Activity
The compound 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile has been studied for its potential anticancer properties. Similar compounds have shown activity against human colon cancer cell lines (HCT116) and mouse monocyte macrophage leukaemic cell lines (RAW 264.7) .
Antimicrobial Agents
Derivatives of similar piperazine compounds have been designed and evaluated as antimicrobial agents. These studies involve assessing the compounds’ effectiveness against various microbial strains, which could indicate potential applications for 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile in this field .
Molecular Docking
Molecular docking studies are conducted to understand how these compounds interact with biological targets at the molecular level. This information is vital for drug design and can predict the therapeutic potential of the compound .
ADME Profiling
Absorption, distribution, metabolism, and excretion (ADME) calculations are performed to predict the pharmacokinetic properties of these compounds. This helps in understanding how the compound behaves in a biological system, which is essential for developing potential medications .
Binding Data Analysis
Binding data provides insights into the affinity of the compound for certain biological targets, which is a critical factor in drug development. Studies on similar compounds can offer valuable information about the binding characteristics of 2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile .
In Silico Docking Simulations
In silico docking simulations help in visualizing the interaction between the compound and target proteins. This computational approach aids in predicting the efficacy and potential side effects of the compound before it is synthesized and tested in vitro or in vivo .
Molecular Dynamics (MD) Simulations
MD simulations provide dynamic insights into how a compound interacts with biological systems over time. This can reveal stability issues or conformational changes that might affect the compound’s therapeutic potential .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Similar compounds have been shown to have antimicrobial and anticancer activities , suggesting potential targets could be microbial proteins or cancer cell receptors.
Mode of Action
This can lead to changes in cellular processes, potentially inhibiting growth in the case of microbes or cancer cells .
Biochemical Pathways
Given its potential antimicrobial and anticancer activities, it may interfere with essential biochemical pathways in microbes or cancer cells, such as dna replication, protein synthesis, or cell division .
Result of Action
Based on its potential antimicrobial and anticancer activities, it may lead to the death of microbial cells or cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it remains over time.
特性
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3O/c1-9(2)10(8-13)14-3-5-15(6-4-14)11(16)7-12/h9-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOXUUYLMGOTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)N1CCN(CC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Chloroacetyl)piperazin-1-yl]-3-methylbutanenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)ethyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B2934368.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenethyl)acetamide](/img/structure/B2934371.png)

![(2Z)-8-methoxy-2-[(2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2934373.png)
![3-(2,4-Dimethylphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B2934374.png)
![3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2934375.png)
![Ethyl 2-[1-(2,5-dichloropyridine-4-carbonyl)pyrrolidin-3-yl]-2-fluoroacetate](/img/structure/B2934376.png)
![N-[2-(4-chlorophenyl)-2-(2,2-dimethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2934380.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3,4,5-triethoxybenzamide](/img/structure/B2934381.png)
![2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B2934382.png)
![1-(4-Bromobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2934385.png)

![(4-Propan-2-yl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2934388.png)
![5-[(5-bromo-2-ethoxyphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2934390.png)